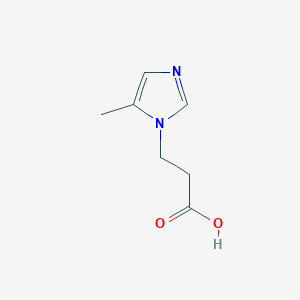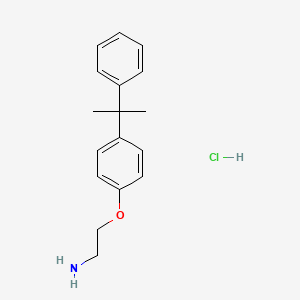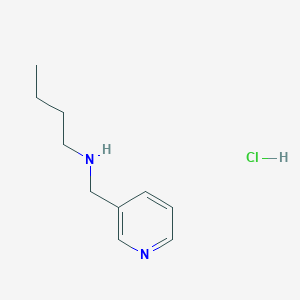
3-(5-methyl-1H-imidazol-1-yl)propanoic acid
Overview
Description
3-(5-methyl-1H-imidazol-1-yl)propanoic acid is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to propionic acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H10N2O2 . The InChI code isInChI=1S/C7H10N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . The Canonical SMILES is CN1C=NC=C1CCC(=O)O . Physical And Chemical Properties Analysis
The molecular weight of this compound is 154.17 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 55.1 Ų .Scientific Research Applications
Synthesis and Transformation
- The synthesis and transformation of compounds related to 3-(5-methyl-1H-imidazol-1-yl)propanoic acid have been extensively studied. For example, Hattan et al. (2013) describe the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, a mitochondria-targeted prodrug of the antioxidant methimazole (Hattan et al., 2013). Similarly, Jasiński et al. (2008) discuss the synthesis of 1H-imidazole 3-oxides derived from amino acid esters, indicating a method for creating structurally related compounds (Jasiński et al., 2008).
Structural and Chemical Properties
- The chemical structure and properties of compounds closely related to this compound have been explored. Okabe and Adachi (1999) investigated the structure of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, providing insights into its molecular conformation and hydrogen bonding characteristics (Okabe & Adachi, 1999).
Applications in Biochemistry and Pharmacology
- Research has also been conducted on the biochemical and pharmacological aspects of related compounds. For instance, Gomaa et al. (2011) synthesized and evaluated imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, investigating their role in enhancing the biological effects of all-trans retinoic acid (Gomaa et al., 2011).
Potential Therapeutic Applications
- Korb et al. (1986) studied a novel imidazole derivative, 3-(1H-imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid, for its potential protective effects on ischemically stressed myocardium, indicating therapeutic applications (Korb et al., 1986).
Corrosion Inhibition Properties
- The corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, which are structurally similar to this compound, have been studied by Ammal et al. (2018), demonstrating their utility in protecting metal surfaces (Ammal et al., 2018).
Applications in Imaging and Diagnostics
- Qiu et al. (2011) explored the synthesis and biological evaluation of novel 99mTc-Labelled Bisphosphonates, which include derivatives of this compound, for use in bone imaging (Qiu et al., 2011).
Mechanism of Action
Target of Action
Mode of Action
It is known that imidazole compounds can interact with their targets through hydrogen bonding and proton donation/acceptance. This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
Imidazolepropionic acid, a related compound, is a product of histidine metabolism, which may involve oxidation or transamination .
Pharmacokinetics
The polar nature of the imidazole ring in similar compounds suggests that these compounds should have improved pharmacokinetic parameters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(5-methyl-1H-imidazol-1-yl)propanoic acid. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy.
properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-4-8-5-9(6)3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNCSOIPFLNYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)

![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)

![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)
![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)